

Mephenytoin-13C,d3: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Mephenytoin-13C,d3

Cat. No.: B15559826

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **Mephenytoin-13C,d3**. This stable isotope-labeled analog of Mephenytoin is a critical tool in metabolism studies, pharmacokinetic research, and as an internal standard in quantitative analytical methods.

Chemical Properties and Structure

Mephenytoin-13C,d3 is a synthetic, isotopically enriched form of Mephenytoin, an anticonvulsant drug.[1][2] The strategic incorporation of a carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays without altering its fundamental chemical behavior.[2]

Structure:

The systematic IUPAC name for Mephenytoin is 5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione.[1] In **Mephenytoin-13C,d3**, the isotopic labeling is located on the methyl group attached to the nitrogen at the 3-position of the imidazolidine-2,4-dione ring. Specifically, the methyl carbon is replaced by a ¹³C atom, and the three associated hydrogen atoms are replaced by deuterium atoms.[2]

Table 1: Key Chemical and Physical Properties

Property	Value	Source
Chemical Formula	$C_{11}^{13}CH_{11}D_3N_2O_2$	[2]
Molecular Weight	222.26 g/mol	[2]
CAS Number	1261398-53-1	[2]
Appearance	Off-white solid (predicted)	General knowledge
Solubility	Practically insoluble in water. Soluble in ethanol.	[3]
pKa	8.51	[3]

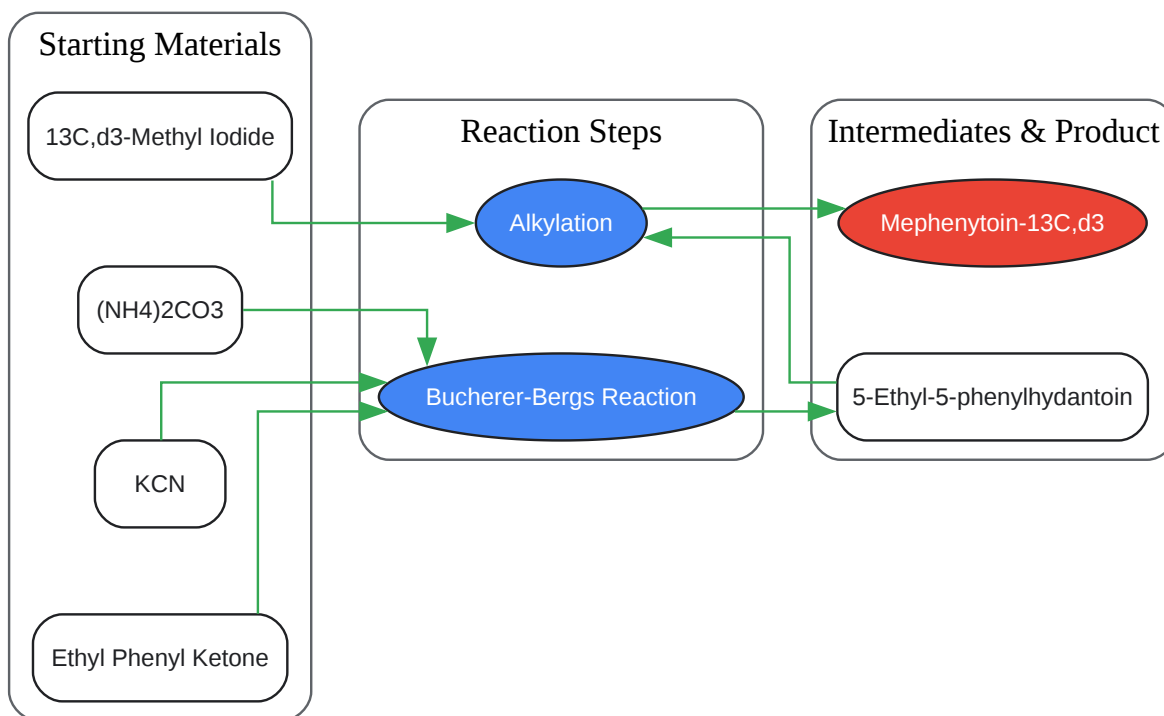
Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **Mephenytoin-13C,d3**, based on established methods for related hydantoin derivatives.

Synthesis of Mephenytoin-13C,d3

A plausible synthetic route for **Mephenytoin-13C,d3** involves a multi-step process starting from isotopically labeled precursors. The Urech hydantoin synthesis provides a foundational method for creating the hydantoin ring structure.[\[4\]](#)[\[5\]](#)

Illustrative Synthetic Pathway:



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A plausible synthetic workflow for **Mephenytoin-13C,d3**.

Protocol:

- Bucherer-Bergs Reaction: 5-Ethyl-5-phenylhydantoin is synthesized from ethyl phenyl ketone, potassium cyanide, and ammonium carbonate. This reaction forms the core hydantoin ring structure.
- Alkylation: The resulting 5-Ethyl-5-phenylhydantoin is then N-alkylated using $^{13}\text{C},\text{d}_3$ -methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide.
- Purification: The final product, **Mephenytoin-13C,d3**, is purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

^{13}C NMR spectroscopy is a definitive technique for confirming the position of the carbon-13 label.

Predicted ^{13}C NMR Chemical Shifts (in DMSO- d_6):

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Position 2)	~157
C=O (Position 4)	~175
C5	~65
Phenyl C1'	~140
Phenyl C2'/C6'	~128
Phenyl C3'/C5'	~128
Phenyl C4'	~126
Ethyl CH ₂	~32
Ethyl CH ₃	~8
N- ^{13}C H ₃	~27

Note: These are predicted values based on the known spectrum of Mephentyoin and related hydantoin derivatives. The actual chemical shifts may vary.

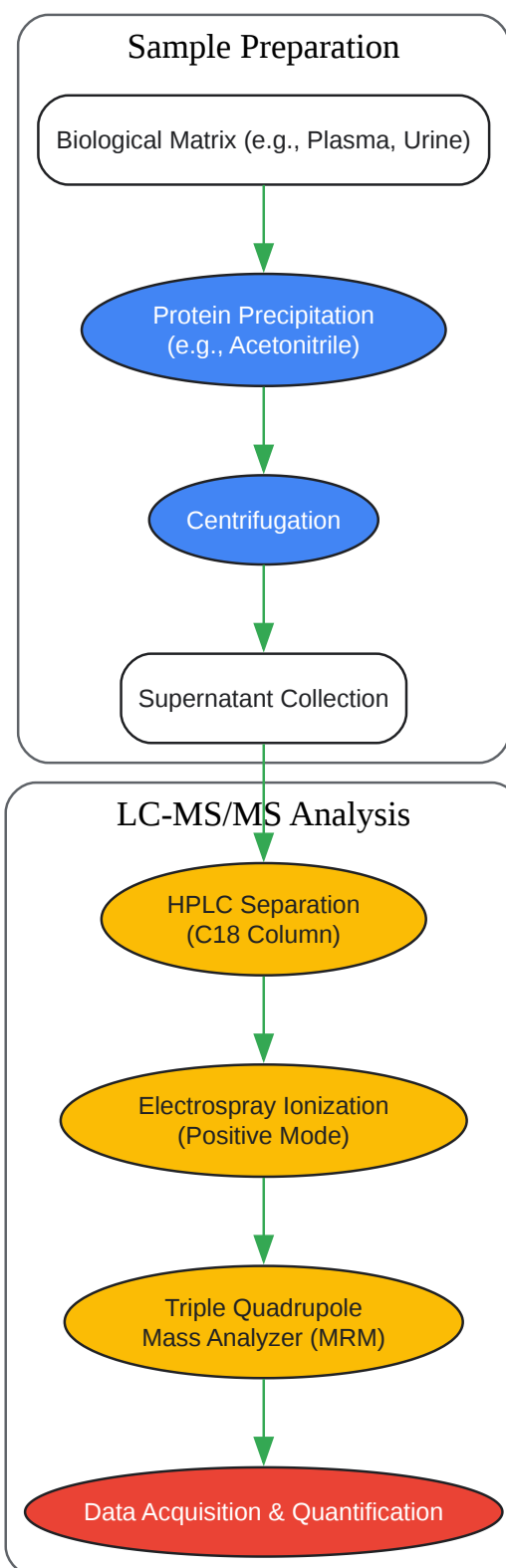
Mass spectrometry is employed for confirming the molecular weight and for quantification in biological matrices.

LC-MS/MS Protocol for Quantification:

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 100 x 3 mm, 5 μm).^[6]

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[6]
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Monitoring: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific parent and product ion transitions for **Mephenytoin-13C,d3** would be determined by direct infusion and optimization.

Illustrative Analytical Workflow:

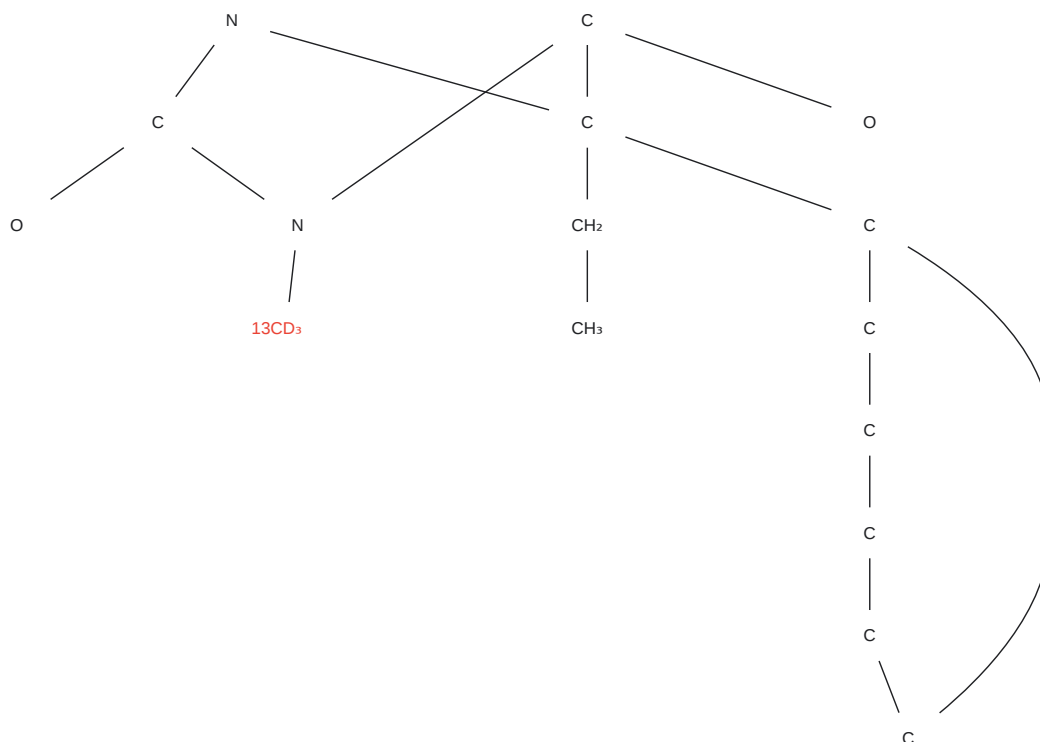


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A typical workflow for the analysis of **Mephenytoin-13C,d3**.

Structural Visualization

The following diagram illustrates the chemical structure of **Mephenytoin-13C,d3**, highlighting the positions of the isotopic labels.



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Chemical structure of **Mephenytoin-13C,d3**.

This technical guide serves as a foundational resource for researchers and professionals working with **Mephenytoin-13C,d3**. For specific applications, further optimization of the described protocols may be necessary.

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